N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 3-methyl-4-oxo-7-phenyl substitution on the thieno[3,2-d]pyrimidinone scaffold, which likely modulates electronic and steric properties.
- A sulfanyl acetamide linker bridging the core to a 4-ethoxyphenyl group. The ethoxy substituent is an electron-donating moiety that may enhance solubility and metabolic stability compared to alkyl or electron-withdrawing groups.
The thieno-pyrimidinone core is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition or antiproliferative activity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-29-17-11-9-16(10-12-17)24-19(27)14-31-23-25-20-18(15-7-5-4-6-8-15)13-30-21(20)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRLMMQIMBBCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the creation of derivatives that can exhibit varied chemical and physical properties.
Biology
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to bind to various biological receptors, potentially modulating their activity.
Research indicates promising interactions with targets such as kinases and proteases, which are critical in cancer and inflammatory diseases.
Medicine
In medicinal research, this compound has been explored for therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : Research has shown potential in reducing inflammation markers in vitro.
Clinical trials are necessary to validate these findings and assess safety and efficacy.
Industry
The compound is also of interest in industrial applications:
- Material Science : It can be utilized in developing new materials with enhanced properties.
- Chemical Synthesis : As a precursor for other industrial chemicals, it plays a role in the production of specialty chemicals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of N-(4-ethoxyphenyl)-2-{(3-methyl-4-oxo-7-phenyltieno[3,2-d]pyrimidin-2-y)sulfanyl}acetamide against breast cancer cell lines. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmacological institute evaluated the enzyme inhibition potential of this compound on specific kinases involved in cancer progression. The findings demonstrated significant inhibitory effects compared to standard inhibitors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(4-Butylphenyl)-2-({3-Methyl-4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide ()
- Substituent : 4-butylphenyl (alkyl chain).
- Molecular Weight : 463.614 g/mol.
- Longer alkyl chains may enhance binding to hydrophobic pockets in target proteins but could also increase metabolic degradation rates compared to ethoxy.
2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide ()
- Substituent : 4-trifluoromethoxyphenyl (electron-withdrawing group).
- Key Differences :
- The trifluoromethoxy group enhances metabolic stability due to resistance to oxidative enzymes.
- Increased electronegativity may alter hydrogen-bonding interactions with biological targets.
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Substituent : 4-chlorophenyl.
- Core Structure : Pyrimidin-2-yl (lacking the thiophene ring).
- The absence of the thieno[3,2-d]pyrimidinone core may diminish activity against targets requiring planar heterocyclic recognition.
Core Structure Modifications
Pyrrolo[2,3-d]Pyrimidine Derivatives ()
- Core Structure : Pyrrolo[2,3-d]pyrimidine (replacing thiophene with pyrrole).
- Modified solubility profiles due to differences in hydrogen-bonding capacity.
Comparative Data Table
Research Implications
- Structure-Activity Relationship (SAR): The thieno[3,2-d]pyrimidinone core is critical for maintaining activity in kinase inhibition or antiproliferative assays . Ethoxy vs. Trifluoromethoxy: Ethoxy may favor solubility, while trifluoromethoxy enhances target affinity through electronegative interactions. Alkyl vs. Aromatic Substituents: Longer alkyl chains (e.g., butyl) improve lipophilicity but may reduce metabolic half-lives.
Synthetic Considerations :
- The sulfanyl acetamide linker is a common feature, suggesting its role in maintaining conformational flexibility for target binding .
Biological Activity
N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines elements of thienopyrimidine and acetamide, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 451.6 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially leading to the inhibition of their activity or modulation of their function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, compounds with similar thienopyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 = 49.85 μM for certain derivatives) .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar compounds have demonstrated moderate inhibitory activity against these enzymes with IC50 values ranging from 10.4 μM to 24.3 μM .
- Antioxidant Properties : The antioxidant potential of related thienopyrimidine derivatives suggests that this compound may also exhibit similar protective effects against oxidative stress .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Screening : A study screened a library of compounds for antitumor activity using multicellular spheroids and identified several candidates with promising results in inhibiting tumor growth .
- Structure Activity Relationship (SAR) : Research on SAR has shown that modifications to the phenyl substituents significantly affect the biological activity of thienopyrimidine derivatives. For example, the introduction of electron-withdrawing groups has been linked to enhanced inhibitory effects on AChE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
